2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride
Overview
Description
“2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1055879-22-5 . It has a molecular weight of 229.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 229.66 .Scientific Research Applications
Hydrogen-bonded Assembly in Heterocyclic Chemistry
Research by Guerrero et al. (2014) delved into the hydrogen-bonded assembly in zero, one, two, and three dimensions of four benzazepine derivatives, including 2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride. This study highlighted the molecular interactions and structural frameworks of these compounds, offering insights into the potential applications in the design of novel heterocyclic compounds (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Development of Benzazepine Derivatives
Schenker and Druey (1963) focused on the synthesis of benzazepine derivatives, including 2,3,4,5-Tetrahydro-1,4-benzoxazepine, discussing the reaction pathways and steric limitations of ring closure. This work is pivotal in understanding the synthesis process of benzazepine derivatives, which are crucial in various chemical and pharmaceutical applications (Schenker & Druey, 1963).
Chemical Transformations and Synthesis Techniques
Voskressensky et al. (2013) explored the transformations of tetrahydro-1,4-benzoxazepines under the action of alkynes, shedding light on the cleavage and ring expansion reactions. These findings are significant in the context of organic synthesis and the development of new heterocyclic compounds (Voskressensky, Akbulatov, Borisova, Kulikova, Listratova, Sorokina, & Varlamov, 2013).
Innovative Approaches in Heterocyclic Synthesis
Guerrero et al. (2020) reported an efficient approach to synthesize tetrahydro-1H-benzo[b]azepine-2-carboxylic acids, demonstrating the versatility of benzazepine derivatives in synthesizing complex heterocyclic structures. This research offers a pathway for the development of novel compounds with potential pharmaceutical applications (Guerrero, Ramírez, Sanabria, Acosta, Cobo, Nogueras, & Palma, 2020).
Spectroscopic Characterization and Structural Analysis
In another study by Guerrero et al. (2019), the focus was on the spectroscopic characterization and molecular structures of tetrahydro-1-benzazepines. This research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Guerrero, Ramírez, Palma, Cobo, & Glidewell, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQVSJCUNAEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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